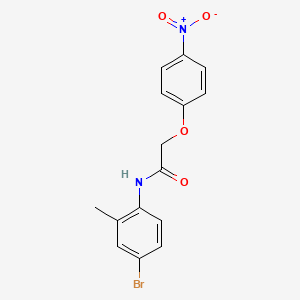![molecular formula C19H20N6O2 B6037509 6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B6037509.png)
6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of pyrimidinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl and pyrimidinyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve the use of a methoxyphenyl halide or a similar derivative in a nucleophilic substitution reaction.
Attachment of the pyrimidinyl piperazine moiety: This can be done through a coupling reaction using a pyrimidinyl halide and piperazine under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carboxyl derivative, while reduction of the pyrimidinone core may yield a dihydropyrimidine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of “6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” would depend on its specific biological target. Potential mechanisms may include:
Inhibition of enzymes: The compound may bind to and inhibit the activity of specific enzymes involved in disease pathways.
Receptor modulation: The compound may interact with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids and affect gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one: Similar structure with a pyridinyl group instead of a pyrimidinyl group.
6-(4-methoxyphenyl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4(3H)-one: Similar structure with a pyrimidinyl group at a different position.
6-(4-methoxyphenyl)-2-[4-(quinolin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one: Similar structure with a quinolinyl group instead of a pyrimidinyl group.
Uniqueness
The uniqueness of “6-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one” lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to similar compounds.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-15-5-3-14(4-6-15)16-13-17(26)23-19(22-16)25-11-9-24(10-12-25)18-20-7-2-8-21-18/h2-8,13H,9-12H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGDGZUICJWOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B6037426.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6037427.png)

![1-(2,2-Dimethylpropyl)-3-[[(4,6-dimethylpyrimidin-2-yl)methylamino]methyl]-3-hydroxypiperidin-2-one](/img/structure/B6037457.png)
![methyl 3-[5-(3-bromo-4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6037460.png)
![2-butyryl-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6037466.png)

![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6037478.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6037483.png)

![ethyl 4-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6037503.png)

![2-[(4-chlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6037522.png)
![2-(methylsulfanyl)-5-[4-(methylsulfanyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6037524.png)
